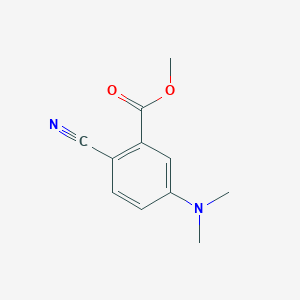
Methyl 5-(dimethylamino)-2-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(dimethylamino)-2-cyanobenzoate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzoic acid, characterized by the presence of a cyano group and a dimethylamino group on the benzene ring, as well as a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethylamino)-2-cyanobenzoate typically involves the following steps:
Nitration: The starting material, 2-dimethylaminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Cyanation: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by cyanation with copper(I) cyanide to introduce the cyano group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(dimethylamino)-2-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: 2-Cyano-5-dimethylaminobenzoic acid.
Reduction: 2-Amino-5-dimethylaminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(dimethylamino)-2-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(dimethylamino)-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-4-dimethylamino-benzoic acid methyl ester
- 2-Cyano-6-dimethylamino-benzoic acid methyl ester
- 2-Cyano-5-methylamino-benzoic acid methyl ester
Uniqueness
Methyl 5-(dimethylamino)-2-cyanobenzoate is unique due to the specific positioning of the cyano and dimethylamino groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 2-cyano-5-(dimethylamino)benzoate |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)9-5-4-8(7-12)10(6-9)11(14)15-3/h4-6H,1-3H3 |
Clé InChI |
MDEIAFRKJRPGHY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C#N)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
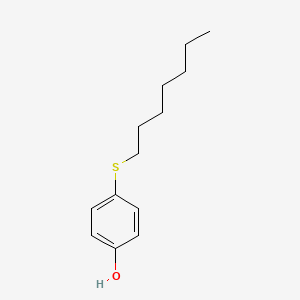
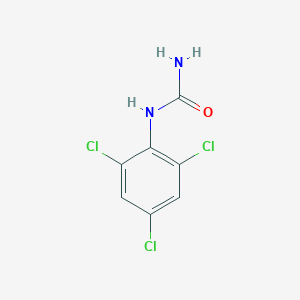
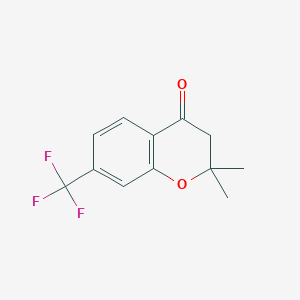
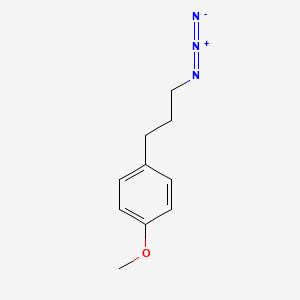
![1H-Pyrazolo[3,4-c]pyridazine](/img/structure/B8739835.png)
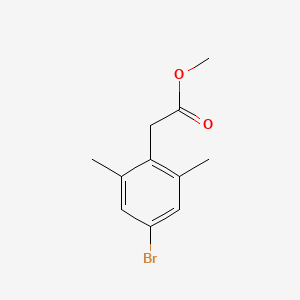
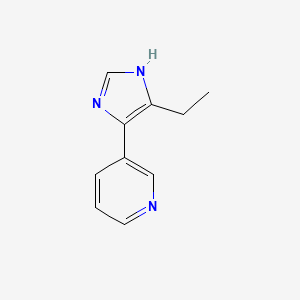
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B8739850.png)
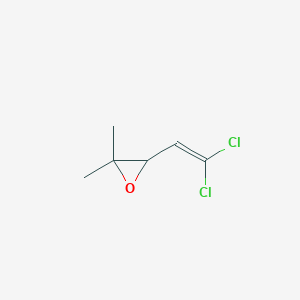
![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate](/img/structure/B8739857.png)
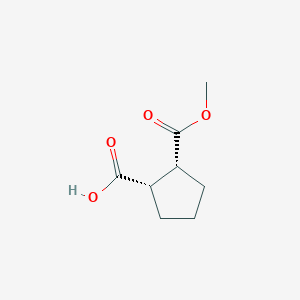
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)


